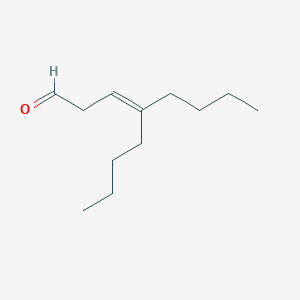
4-Butyloct-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyloct-3-enal is an organic compound with the molecular formula C12H22O It is an aldehyde with a double bond located at the third carbon atom and a butyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyloct-3-enal can be achieved through several methods. One common approach involves the aldol condensation of butanal with octanal under basic conditions, followed by dehydration to form the enal. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation and subsequent dehydration steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyloct-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed:
Oxidation: 4-Butyloctanoic acid
Reduction: 4-Butyloct-3-enol
Substitution: 4-Butyloct-3-enyl halides
Aplicaciones Científicas De Investigación
4-Butyloct-3-enal has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other carbon-carbon bond-forming reactions.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Butyloct-3-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical processes, such as enzyme inhibition and protein modification. The double bond in the compound allows it to participate in addition reactions, further expanding its range of interactions and effects.
Comparación Con Compuestos Similares
4-Butyloct-3-enal can be compared with other similar compounds, such as:
4-Butyloctanal: Lacks the double bond, making it less reactive in certain addition reactions.
4-Butyloct-2-enal: Has the double bond at a different position, affecting its reactivity and the types of products formed.
4-Butyloct-3-enol: The alcohol derivative, which has different chemical properties and reactivity compared to the aldehyde.
The uniqueness of this compound lies in its specific structure, which combines an aldehyde group with a double bond and a butyl substituent, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
920299-37-2 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
4-butyloct-3-enal |
InChI |
InChI=1S/C12H22O/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10-11H,3-9H2,1-2H3 |
Clave InChI |
SNOIDBZBAIINRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CCC=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


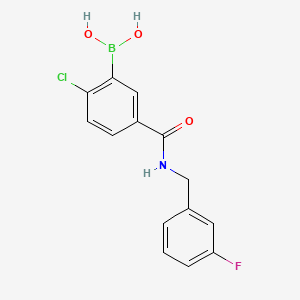
![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)

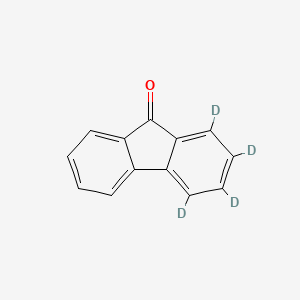
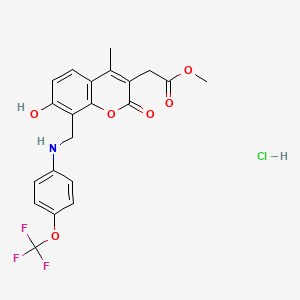
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
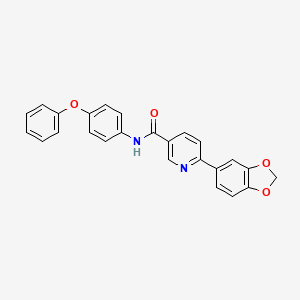
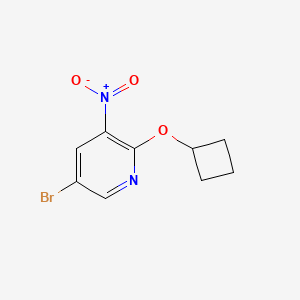
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)

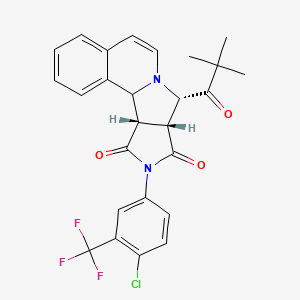
![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
